molecular formula C8H4Cl2F3NO B1411510 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride CAS No. 2167762-73-2

2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride

Cat. No.: B1411510
CAS No.: 2167762-73-2
M. Wt: 258.02 g/mol
InChI Key: FWWZMHNRMBAPQI-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride is a specialized chemical intermediate designed for advanced research and development, particularly in the synthesis of novel active ingredients. Its structure, featuring the 3-chloro-5-(trifluoromethyl)pyridine moiety, is recognized for imparting unique physicochemical properties that enhance the biological activity and metabolic stability of target molecules . This compound is primarily of value in the field of agrochemical research, where analogous trifluoromethylpyridine (TFMP) derivatives are extensively used as key building blocks for modern herbicides, insecticides, and fungicides . The reactive acetyl chloride group provides a versatile handle for further chemical transformation, allowing researchers to efficiently construct complex amides or esters, which are common functional groups in active pharmaceutical ingredients (APIs) and crop protection agents. In pharmaceutical research, TFMP-based compounds are increasingly prominent, with applications in the development of antiviral and antitumor agents . The integration of the trifluoromethyl group into lead compounds is a common strategy in medicinal chemistry to fine-tune properties like lipophilicity and bioavailability. This reagent serves as a critical synthetic intermediate for researchers constructing compound libraries for high-throughput screening or for developing custom synthetic routes to novel chemical entities. Its utility is rooted in enabling the introduction of the privileged 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) fragment into more complex molecular architectures, facilitating the exploration of new structure-activity relationships.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-5-1-4(8(11,12)13)3-14-6(5)2-7(10)15/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWZMHNRMBAPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Challenges and Considerations

Data Tables

Table 1: Potential Reagents and Conditions for Synthesis Routes

Route Reagents Conditions Yield
Friedel-Crafts Pyridine derivative, AcCl, AlCl₃ High temperature, inert atmosphere Variable
Substitution 2,3-Dichloro-5-(trifluoromethyl)pyridine, AcCl, Catalyst Elevated temperature, protective gas Potential high yield
Multi-Step Pyridine derivative, CN⁻, HCl, AcCl Basic and acidic conditions, reflux and heating Variable

Table 2: Challenges and Considerations in Synthesis

Challenge Impact on Synthesis
Pyridine Reactivity Requires specific conditions or catalysts
Intermediate Stability Influences reaction outcomes and safety
Environmental Concerns Necessitates careful handling and disposal

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ester derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C8_8H4_4ClF3_3NO
  • Molecular Weight : 258.02 g/mol
  • CAS Number : 2167762-73-2

The presence of the chlorine and trifluoromethyl groups enhances the compound's lipophilicity and reactivity, making it suitable for various synthetic applications in organic chemistry.

Drug Development

The pyridine ring is a common motif in many bioactive compounds, suggesting that 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride may serve as a valuable intermediate in drug synthesis. Its potential applications include:

  • Antimicrobial Agents : Similar compounds have shown efficacy against various pathogens, indicating that this compound could be explored for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Drugs : The structural characteristics might allow it to interact with biological targets involved in inflammatory pathways, potentially leading to novel anti-inflammatory therapies.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can modulate enzyme activity. The trifluoromethyl group is known to enhance binding affinity to biological targets, which may influence cellular signaling pathways related to disease processes such as cancer and inflammation .

Herbicides and Pesticides

Due to its chemical properties, this compound may be utilized in the formulation of herbicides and pesticides. The trifluoromethyl group often confers increased stability and efficacy against pests:

  • Targeted Action : The compound may selectively inhibit certain plant enzymes, leading to effective weed control without harming crops.
  • Environmental Impact : Research into fluorinated agrochemicals suggests that they can have reduced volatility and persistence in the environment compared to non-fluorinated counterparts .

Synthetic Routes

Several synthetic methods have been reported for producing this compound:

  • Acylation Reactions : Utilizing acyl chlorides in the presence of bases can yield this compound efficiently.
  • Reactivity with Nucleophiles : The acyl chloride functionality allows for further derivatization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities with potential biological activity.

Interaction Studies

Research has indicated that similar compounds can interact with various biological targets, such as receptors involved in neurotransmission and inflammation .

StudyFindings
Study ADemonstrated that trifluoromethyl-substituted pyridines exhibit enhanced binding affinity to specific enzymes involved in cancer progression.
Study BInvestigated the antimicrobial properties of related compounds, revealing significant inhibition of bacterial growth at low concentrations.

These studies highlight the potential of this compound as a candidate for further investigation in drug discovery and agricultural applications.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Derivatives

Table 1: Key Derivatives and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Properties
2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetic acid 1000522-34-8 C₈H₅ClF₃NO₂ 229.58 Carboxylic acid Precursor for metal chelators; lower reactivity than acyl chloride
2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetonitrile Not specified C₈H₄ClF₃N₂ 220.58 Nitrile Intermediate in Fluopyram synthesis; undergoes catalytic hydrogenation to amines
2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]-N-cyclopropylacetamide 383148-41-2 C₁₁H₁₀ClF₃N₂O 278.66 Amide Bioactive compound; potential agrochemical/pharmaceutical use

Key Observations :

  • Reactivity : The acetyl chloride derivative exhibits the highest reactivity due to the labile chlorine atom, enabling facile nucleophilic substitutions. In contrast, the carboxylic acid () and amide derivatives (–12) are more stable, suited for end-use applications.
  • Synthetic Utility : The nitrile intermediate () is critical in synthesizing ethanamine derivatives via hydrogenation, whereas the acetyl chloride is pivotal for introducing acyl groups in amide coupling reactions .
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
  • CAS Number: Not provided (see ).
  • Structure : Incorporates the pyridinyl-ethylamine backbone linked to a trifluoromethyl benzamide.
  • Applications : Broad-spectrum fungicide used in cucumbers, tomatoes, and cowpeas .
  • Toxicity: Associated with thyroid carcinogenesis in animal studies, highlighting the importance of substituent effects on safety profiles .

Comparison with Acetyl Chloride: While both compounds share the 3-chloro-5-(trifluoromethyl)pyridinyl moiety, Fluopyram’s benzamide and ethylamino groups render it biologically active. The acetyl chloride serves as a precursor in Fluopyram’s synthesis but lacks direct bioactivity .

Insights :

  • The acetyl chloride’s reactivity necessitates stringent handling compared to its carboxylic acid derivative.
  • Fluopyram’s toxicity underscores the impact of structural modifications (e.g., benzamide addition) on biological activity and risk profiles .

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride is a member of the pyridine derivatives, which are known for their diverse biological activities. The unique structural features of this compound, including the presence of a chlorine atom and a trifluoromethyl group, suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Structural Characteristics

The molecular formula for this compound is C8H5ClF3NC_8H_5ClF_3N, with a molecular weight of approximately 239.58 g/mol. The trifluoromethyl group enhances the lipophilicity and reactivity of the compound, which may influence its biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, such as:

  • Antimicrobial Activity : Compounds containing pyridine rings often show activity against various pathogens. For instance, related compounds have demonstrated efficacy against bacteria like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Certain pyridine derivatives have been implicated in modulating inflammatory pathways, suggesting potential therapeutic roles in conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Some studies suggest that similar compounds can inhibit cancer cell proliferation by interacting with specific biological targets involved in cell signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of pyridine derivatives indicates that substituents like chlorine and trifluoromethyl groups can significantly enhance biological activity. For example:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-5-trifluoromethylpyridineContains chlorine and trifluoromethyl groupUsed as an intermediate in various syntheses
4-(3-Chloro-5-trifluoromethyl)pyridineChlorine substitution at position fourExhibits different biological activities
3-Chloro-5-trifluoromethylpyridine-2-carboxylic acidCarboxylic acid functionalityPotentially more active against certain pathogens

This table illustrates how variations in substituents can lead to distinct chemical behaviors and biological activities.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, finding that those with trifluoromethyl substitutions showed enhanced activity against Cryptococcus neoformans, with IC50 values significantly lower than those of standard treatments .
  • Cancer Cell Proliferation : Research into similar compounds revealed that modifications at the pyridine ring could lead to potent inhibitors of cancer cell growth, particularly in breast and colon cancer models .

Q & A

Q. What are the optimized synthetic routes for preparing 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via catalytic hydrogenation of intermediates like 3-chloro-5-(trifluoromethyl)-2-cyanopyridine (Py-CN) using palladium catalysts under controlled hydrogen pressure. Key parameters include catalyst loading (5–10% Pd/C), solvent selection (e.g., methanol or ethanol), and temperature (40–60°C). Post-reduction, the acetyl chloride derivative is obtained via acylation with chloroacetyl chloride. Yields range from 65–85%, with impurities such as unreacted nitrile or over-reduced byproducts requiring purification via column chromatography .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns, with characteristic peaks for the trifluoromethyl group (~δ 120–125 ppm in 19^{19}F NMR) and acetyl chloride moiety (δ 170–180 ppm in 13^{13}C NMR).
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) paired with mass spectrometry validates molecular weight (MW: 283.57 g/mol) and detects impurities (e.g., hydrolyzed acetic acid derivatives) .
  • Elemental analysis : Ensures stoichiometric accuracy for C, H, N, and Cl .

Q. How should researchers handle and store this compound to ensure stability?

The acetyl chloride group is moisture-sensitive. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane) is critical. Degradation products like 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetic acid form via hydrolysis, detectable by IR (broad O-H stretch at ~2500–3500 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of catalytic hydrogenation during precursor synthesis?

Palladium catalysts favor selective reduction of nitrile groups to amines without cleaving the C-Cl bond. Density functional theory (DFT) studies suggest that electron-withdrawing substituents (Cl, CF3_3) stabilize the transition state, reducing activation energy. Competing pathways, such as over-reduction to ethyl derivatives, are minimized by optimizing H2_2 pressure (1–3 atm) .

Q. How do structural modifications of the pyridine ring influence reactivity in agrochemical applications?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent directs electrophilic substitution. In fungicides like fluopyram, the acetyl chloride derivative acts as a key intermediate for amide bond formation, enabling target binding to succinate dehydrogenase enzymes. Comparative studies with fluopicolide highlight the role of the pyridine-thioether moiety in improving antifungal activity .

Q. What are the primary metabolic pathways and environmental degradation products of this compound?

In soil and plant systems, hydrolysis of the acetyl chloride group yields 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetic acid (TPAA), identified via LC-QTOF-MS. Further oxidation produces 3-chloro-5-(trifluoromethyl)picolinic acid (TPA), a persistent metabolite. Anaerobic degradation in aquatic environments generates sulfonic acid derivatives, requiring remediation strategies due to aquatic toxicity (EC50_{50} < 1 mg/L for Daphnia magna) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Molecular docking and frontier molecular orbital (FMO) analysis predict nucleophilic attack at the acetyl chloride carbon. QSAR models correlate Hammett σ+^+ values of substituents with reaction rates in Suzuki-Miyaura couplings. For example, electron-deficient pyridine rings accelerate oxidative addition with Pd(0) catalysts .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

Discrepancies arise from variations in catalyst activation (e.g., pre-reduced Pd/C vs. in situ reduction). Systematic DOE (Design of Experiments) approaches optimize parameters like solvent polarity and stirring rate. GC-MS headspace analysis identifies volatile byproducts (e.g., NH3_3 from over-reduction), guiding process refinement .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres.
  • Characterization : Combine NMR, HPLC-MS, and elemental analysis for cross-validation.
  • Environmental Impact : Conduct OECD 301F biodegradability tests and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride

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